An In-Depth Technical Guide to 5-Ethoxy-2-thiophenecarboxylic Acid
An In-Depth Technical Guide to 5-Ethoxy-2-thiophenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
5-Ethoxy-2-thiophenecarboxylic acid, registered under CAS Number 135080-30-7, is a substituted thiophene derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] The thiophene ring is a privileged scaffold in drug discovery, known for its presence in numerous biologically active compounds. The introduction of an ethoxy group at the 5-position and a carboxylic acid at the 2-position of the thiophene ring imparts specific physicochemical properties that make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and insights into its potential applications.
Core Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of 5-Ethoxy-2-thiophenecarboxylic acid is fundamental for its application in research and development. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 135080-30-7 | [1] |
| Molecular Formula | C₇H₈O₃S | [1] |
| Molecular Weight | 172.20 g/mol | [1] |
| Canonical SMILES | CCOC1=CC=C(S1)C(=O)O | |
| InChIKey | UNNYZUGSUPXBHW-UHFFFAOYSA-N |
Synthesis Protocol: A Validated Two-Step Approach
The synthesis of 5-Ethoxy-2-thiophenecarboxylic acid is most effectively achieved through a two-step process involving the synthesis of its ethyl ester precursor, Ethyl 5-Ethoxy-2-thiophenecarboxylate, followed by its hydrolysis. This method offers a reliable and scalable route to the desired product.
Step 1: Synthesis of Ethyl 5-Ethoxy-2-thiophenecarboxylate (CAS: 1418117-85-7)
The synthesis of the ester precursor is a critical first step. While multiple strategies for the synthesis of thiophene esters exist, a common approach involves the reaction of a suitable thiophene starting material with an acylating agent.
Methodology:
A plausible synthetic route involves the ethanolysis of a 2-trichloromethylthiophene precursor, which can be formed from the reaction of thiophene with carbon tetrachloride. Catalysts such as iron or vanadium complexes can facilitate this transformation.[2]
Experimental Protocol:
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Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with a solution of 2-trichloromethylthiophene in anhydrous ethanol.
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Catalyst Addition: A catalytic amount of a suitable Lewis acid (e.g., iron(III) chloride) is added to the solution.
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Reaction: The mixture is heated to reflux with constant stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether) and washed sequentially with a saturated sodium bicarbonate solution and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude Ethyl 5-Ethoxy-2-thiophenecarboxylate. Further purification can be achieved by vacuum distillation or column chromatography.
Step 2: Hydrolysis to 5-Ethoxy-2-thiophenecarboxylic acid
The final step is the saponification of the ester to the corresponding carboxylic acid. This is a standard and generally high-yielding reaction.
Methodology:
Base-catalyzed hydrolysis of the ethyl ester will yield the carboxylate salt, which is then protonated by acidification to give the final product.
Experimental Protocol:
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Reaction Setup: The purified Ethyl 5-Ethoxy-2-thiophenecarboxylate is dissolved in a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Base Addition: A stoichiometric excess of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution.
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Hydrolysis: The reaction mixture is heated to reflux and stirred until the hydrolysis is complete, as monitored by TLC.
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Acidification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
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Isolation: The precipitated 5-Ethoxy-2-thiophenecarboxylic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the pure product.
Logical Workflow for Synthesis
The following diagram illustrates the logical flow of the synthesis process, from the precursor to the final product.
Caption: Synthetic workflow for 5-Ethoxy-2-thiophenecarboxylic acid.
Applications in Drug Discovery and Medicinal Chemistry
Thiophene-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[3] The structural motif of 5-alkoxy-2-thiophenecarboxylic acid serves as a key intermediate in the synthesis of various pharmaceutical agents.
Potential as a Pharmacophore:
The electron-donating nature of the ethoxy group at the 5-position can influence the electron density of the thiophene ring, potentially modulating the binding affinity of the molecule to biological targets. The carboxylic acid group at the 2-position provides a handle for further chemical modifications, such as amide bond formation, allowing for the construction of diverse chemical libraries for drug screening.
Role as a Building Block:
Substituted thiophenecarboxylic acids are precursors to a variety of heterocyclic systems with demonstrated therapeutic potential. For instance, they can be utilized in the synthesis of thieno[3,2-d]pyrimidines, which have been investigated as kinase inhibitors, and other fused thiophene systems with applications as antiviral or anticancer agents. The specific substitution pattern of 5-Ethoxy-2-thiophenecarboxylic acid makes it a tailored starting material for accessing novel chemical space in these and other therapeutic areas.
Conclusion
5-Ethoxy-2-thiophenecarboxylic acid is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its synthesis, while requiring a two-step approach, is based on well-established chemical transformations. The strategic placement of the ethoxy and carboxylic acid functionalities on the thiophene scaffold provides a platform for the development of novel molecules with the potential for significant biological activity. Further research into the applications of this compound is warranted and is expected to yield new discoveries in medicinal chemistry and materials science.
References
-
Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48(6), 471–478. Available at: [Link]
- Google Patents. (2007). Antiviral 2-carboxy-thiophene compounds. WO2007071434A1.
-
PubChem. (n.d.). 5-Acetylthiophene-2-carboxylic acid. Retrieved January 26, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 5-Ethoxy-2-thiophenecarboxylic acid. Retrieved January 26, 2026, from [Link]
-
Fernandes, S. S. M., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ChemistrySelect, 8(19), e202300898. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-tetradecyloxy-2-thiophenecarboxylic acid ethyl ester. Retrieved January 26, 2026, from [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]
-
SpectraBase. (n.d.). 13C NMR (126 MHz, CD3CN) of 5-(1-diazo-2-ethoxy-2-oxoethyl)-5H-dibenzo[b,d]thiophen-5-ium triflate. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 5-Ethylthiophene-2-carboxylic acid. Retrieved January 26, 2026, from [Link]
-
Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. Available at: [Link]
-
Bruker. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Retrieved January 26, 2026, from [Link]
-
Sheldon, R. A. (2006). Large-Scale Oxidations in the Pharmaceutical Industry. Chemical Reviews, 106(7), 2755-2803. Available at: [Link]
-
Dervan, P. B., et al. (2001). Chapter 4 Recognition of DNA by Hairpin Polyamides Containing N-Terminal Piperidine Groups. In Topics in Bio-organic and Bio-inspired Chemistry. Available at: [Link]
-
PubChem. (n.d.). 5-nitro-2-thiophenecarboxylic acid. Retrieved January 26, 2026, from [Link]
-
Bădiceanu, C. D., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia, 66(3), 553-559. Available at: [Link]
-
Meijer, E. W., et al. (2000). Thiophene-based pi-conjugated polymers : synthetic design towards the control of their supramolecular architecture. Pure and Applied Chemistry, 72(1-2), 13-22. Available at: [Link]
-
PubChem. (n.d.). 2-thiophenecarboxylic acid, 5-[4-[2-(11-ethyl-6,11-dihydro-5-methyl-6-oxo-5h-dipyrido[2,3-e:3',2'-b][4][5]diazepin-8-yl)ethoxy]phenyl]-. Retrieved January 26, 2026, from [Link]
